Boc-Arginine(Pbf)-Hydroxyl is a derivative of the amino acid arginine, specifically modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2,2,4,4,6-pentamethylpiperidin-1-yl (Pbf) side chain. Its empirical formula is C24H38N4O7S, with a molecular weight of 526.65 g/mol. The compound is primarily used in peptide synthesis due to its stability and reactivity under specific conditions, making it an essential building block in the development of various peptides and proteins .
The synthesis of Boc-Arginine(Pbf)-Hydroxyl typically involves several steps:
Boc-Arginine(Pbf)-Hydroxyl finds applications primarily in:
Interaction studies involving Boc-Arginine(Pbf)-Hydroxyl focus on its reactivity with various coupling agents and its behavior in biological systems. Key findings include:
Several compounds are structurally similar to Boc-Arginine(Pbf)-Hydroxyl, each offering unique properties:
Compound Name | Structure/Modification | Unique Features |
---|---|---|
Fmoc-Arginine | Fmoc protecting group | More stable under basic conditions; widely used in solid-phase peptide synthesis. |
Boc-Lysine | Similar Boc protection | Used for synthesizing peptides with lysine residues; different side chain properties. |
Acetylated Arginine | Acetyl modification | Alters solubility and reactivity; useful for specific biochemical applications. |
Boc-Arginine(Pbf)-Hydroxyl stands out due to its combination of stability from the Boc group and reactivity from the Pbf side chain, making it particularly versatile in peptide synthesis compared to others .
The synthesis of Boc-Arg(Pbf)-OH involves a systematic stepwise protection strategy that targets both the alpha-amino group and the highly reactive guanidine functionality of arginine [1] [3]. The molecular formula of Boc-Arg(Pbf)-OH is C24H38N4O7S with a molecular weight of 526.65 g/mol [35] [37]. The compound exhibits the structural configuration (S)-2-(tert-butoxycarbonylamino)-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoic acid [7].
The stepwise protection methodology begins with esterification of the arginine carboxyl terminus [3]. In the initial step, 100 L of anhydrous methanol is added to a pre-dried reaction vessel and cooled to -5 to -10°C with ice-cold brine, followed by the dropwise addition of 13 L of dichlorosulfoxide [3]. Subsequently, 21.5 kg of L-type arginine hydrochloride is added, and the temperature is naturally raised to room temperature for 24 hours [3]. The reaction is then heated to 35°C and monitored by thin layer chromatography until completion after approximately 48 hours [3].
The protection strategy addresses the fundamental challenge that arginine is an essential amino acid that requires protection of both amino and guanidine groups to avoid the production of by-products during peptide synthesis [2] [22]. The guanidine side chain of arginine requires protection to avoid side-reactions and to facilitate its solubility in organic solvents [8] [22]. Without proper protection, peptides containing unprotected arginine side chains exhibit strong water solubility, making isolation and purification of products difficult [22].
The synthesis relies on two critical reagents: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) and di-tert-butyl dicarbonate (Boc-anhydride) [1] . Pbf-Cl is a specialized sulfonyl chloride derivative with the molecular formula C13H17ClO3S and a molecular weight of 288.79 g/mol [13]. This compound features a dihydrobenzofuran core substituted with five methyl groups and a sulfonyl chloride moiety, contributing to its steric bulk and electrophilic reactivity .
The introduction of the Boc group follows the esterification step, where 150 L water is added to the reaction kettle along with 25.2 kg sodium bicarbonate [3]. The arginine methyl ester intermediate is gradually added, followed by 30 L tetrahydrofuran and 26.16 kg of Boc-anhydride added in batches [3]. The reaction proceeds at room temperature with thin layer chromatography monitoring until the arginine methyl ester reaction is complete [3].
For the introduction of the Pbf protecting group, Boc-arginine methyl ester hydrochloride, 31.9 kg of Pbf-Cl, 200 L acetone, and 41.7 kg potassium carbonate are combined in the reaction vessel with stirring and a small amount of water [3]. The temperature is maintained at 40-45°C throughout the reaction [3]. The sulfonyl chloride group in Pbf-Cl exhibits high electrophilicity, enabling rapid formation of sulfonamide bonds with amines, though its reactivity is moderated by steric effects from the pentamethylbenzofuran moiety .
The acylation reactions demonstrate specific selectivity patterns. Reactions with primary amines proceed efficiently at room temperature, while secondary amines require elevated temperatures of 50-60°C for comparable yields . The steric hindrance from the pentamethylbenzofuran moiety significantly slows reactions with bulky nucleophiles .
The optimization of solvent systems represents a critical aspect of Boc-Arg(Pbf)-OH synthesis, particularly for handling sparingly-soluble protected peptide segments [17]. Standard organic solvents such as dimethylformamide, N-methylpyrrolidone, and dimethyl sulfoxide are suitable for coupling segments containing Boc-peptide phenacyl esters [17]. However, approximately 1% of synthesized segments exhibit insolubility even in dimethyl sulfoxide, necessitating more powerful solvent systems [17].
Advanced solvent systems incorporating trifluoroethanol or hexafluoroisopropanol mixed with trichloromethane or dichloromethane have demonstrated superior dissolving power for sparingly-soluble protected peptides [17]. These solvent combinations prove effective for both the removal of carboxy-terminal phenacyl esters and coupling reactions of fully protected Boc-peptides without inducing racemization or trifluoroester formation when used with appropriate coupling reagents [17].
The reaction optimization process requires careful consideration of multiple parameters including catalyst amount, solvent selection, temperature, and reaction time [18]. For Boc protection reactions specifically, solvent-free conditions can achieve high yields under appropriate catalytic conditions [18]. When using morpholine as a model substrate for Boc protection optimization, reactions performed without catalyst at room temperature under various conditions yielded only 42-54% conversion after 48 hours [18].
Temperature optimization studies reveal that maintaining reaction temperatures between 40-45°C provides optimal conditions for Pbf group introduction while preventing decomposition of sensitive intermediates [3]. The use of buffered aqueous systems with organic co-solvents enables precise pH control during the protection sequence, particularly important for maintaining the integrity of both protecting groups throughout the synthetic sequence [17].
High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical methodology for purity assessment of Boc-Arg(Pbf)-OH [14] [15]. The compound exhibits characteristic retention behavior on reversed-phase columns, with improved separation achieved through derivatization approaches that enhance chromatographic resolution [14].
Liquid chromatography-mass spectrometry methods for protected amino acid analysis utilize both underivatized and derivatized approaches [14] [15]. For underivatized analysis, rapid and sensitive quantitation methods have been developed that leverage the unique mass spectral fragmentation patterns of protected amino acids [15]. The method employs multiple reaction monitoring transitions as survey scans to trigger acquisition of high sensitivity linear ion trap mass spectrometry data [15].
The analytical protocol typically involves reversed-phase liquid chromatography separation followed by electrospray ionization mass spectrometry detection [14] [15]. Boc-Arg(Pbf)-OH exhibits specific fragmentation patterns corresponding to loss of the Boc protecting group (molecular weight 100) and characteristic fragments from the Pbf moiety [1]. The pentamethyldihydrobenzofuran sulfonyl group produces distinctive mass spectral signatures that facilitate unambiguous identification .
Quality control parameters for high-performance liquid chromatography analysis include system suitability testing, peak purity assessment, and resolution verification [31]. The purity specification for Boc-Arg(Pbf)-OH typically requires ≥98.0% by thin layer chromatography with corresponding high-performance liquid chromatography purity values of similar magnitude [1] [35].
Nuclear magnetic resonance spectroscopy provides definitive confirmation of protecting group integrity and structural assignment for Boc-Arg(Pbf)-OH [11] [24]. The compound exhibits characteristic proton nuclear magnetic resonance signals corresponding to both the Boc and Pbf protecting groups, enabling verification of complete protection [11].
The Boc protecting group manifests as a distinctive singlet at approximately 1.45 ppm in proton nuclear magnetic resonance spectra, integrating for nine protons corresponding to the tert-butyl functionality [24] [38]. The chemical shift of this signal remains remarkably consistent across different solvent systems, providing a reliable marker for Boc group presence [24].
The Pbf protecting group exhibits a complex set of signals reflecting the pentamethyldihydrobenzofuran structure [11] [21]. The five methyl substituents appear as distinct singlets in the aliphatic region between 1.5-2.5 ppm, while the dihydrobenzofuran methylene protons contribute characteristic multipicity patterns [11]. The sulfonyl functionality induces downfield shifts in adjacent aromatic protons, facilitating structural confirmation [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the Boc carbonyl carbon appearing at approximately 155 ppm and the tert-butyl carbons at 28 ppm [24]. The Pbf protecting group contributes multiple aromatic carbon signals in the 120-160 ppm region, with the sulfonyl-bearing carbon exhibiting characteristic downfield displacement [11].
Temperature-dependent nuclear magnetic resonance studies reveal that optimal spectroscopic characterization of nitrogen-containing protecting groups requires reduced temperatures to minimize exchange broadening [26]. Analysis at -5°C significantly improves signal resolution and enables accurate integration of overlapping multiplets [26].
The stability profile of Boc-Arg(Pbf)-OH under various pH conditions represents a critical parameter for synthetic applications and storage considerations [21] [23]. The compound exhibits differential stability toward acidic and basic conditions, reflecting the distinct chemical properties of the Boc and Pbf protecting groups [21] [23].
Under acidic conditions, the Pbf protecting group demonstrates superior lability compared to alternative arginine protection strategies [21] [23]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl residue undergoes more facile deblocking by trifluoroacetic acid than corresponding pentamethylchroman-6-sulfonyl analogs [21]. Kinetic studies utilizing high-performance liquid chromatography techniques demonstrate that Pbf removal proceeds 1.2-1.4 times faster than pentamethylchroman-6-sulfonyl systems at temperatures between ambient and 37°C using trifluoroacetic acid/water mixtures [21].
The relative deprotection rates of common arginine side chain protecting groups follow the order: Pbf > pentamethylchroman-6-sulfonyl > mesityl-2-sulfonyl > 4-methoxy-2,3,6-trimethylphenylsulfonyl > tosyl [4] [8]. This hierarchy reflects the electronic and steric factors governing acid-catalyzed sulfonamide hydrolysis [8].
Under basic conditions, both protecting groups demonstrate exceptional stability [22] [25]. The Boc group exhibits remarkable resistance to nucleophilic attack under basic conditions, maintaining structural integrity in the presence of strong bases such as sodium hydroxide or potassium carbonate [25] [38]. Similarly, the Pbf group remains stable under basic conditions typically employed in peptide coupling reactions [22].
The stability profile enables selective deprotection strategies where the Pbf group can be removed under moderate acid conditions (50% trifluoroacetic acid in dichloromethane) while leaving other acid-sensitive protecting groups intact [23]. This orthogonal protection capability represents a significant synthetic advantage in complex peptide synthesis applications [23].
Long-term stability studies indicate that Boc-Arg(Pbf)-OH maintains chemical integrity when stored under anhydrous conditions at reduced temperatures [16] [20]. Accelerated aging studies demonstrate minimal decomposition over extended periods when appropriate storage protocols are followed [16]. The compound exhibits particular sensitivity to moisture, which can catalyze slow hydrolysis of both protecting groups [16].
Stability Parameter | Acidic Conditions | Basic Conditions | Neutral Conditions |
---|---|---|---|
Pbf Group Stability | Labile (1-3 hours in 90% TFA) | Stable (>24 hours in 1M NaOH) | Stable (>6 months at RT) |
Boc Group Stability | Labile (30 minutes in neat TFA) | Stable (>48 hours in 1M KOH) | Stable (>12 months at RT) |
Overall Compound Stability | Moderate (pH 1-3) | High (pH 8-12) | High (pH 4-8) |
Boc-Arg(Pbf)-OH represents one of the most significant advances in solid phase peptide synthesis for the incorporation of arginine residues into peptide sequences. The compound features dual orthogonal protection with the tert-butyloxycarbonyl group protecting the α-amino function and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group safeguarding the highly reactive guanidine side chain [2]. This protection strategy enables efficient synthesis of arginine-rich peptides, which are crucial for numerous biological applications including cell-penetrating peptides, antimicrobial peptides, and therapeutic proteins [3] [4].
The molecular structure of Boc-Arg(Pbf)-OH (C₂₄H₃₈N₄O₇S, molecular weight 526.65 g/mol) incorporates a sterically hindered sulfonyl protecting group that effectively masks the nucleophilic character of the guanidine moiety while maintaining compatibility with standard solid phase peptide synthesis protocols [2] [5]. Research has demonstrated that the compound exhibits exceptional stability in common peptide synthesis solvents, with complete retention of integrity over 30-day periods in both dimethylformamide and N-butylpyrrolidinone, contrasting sharply with the degradation observed in bis-Boc protected arginine derivatives .
The Pbf protecting group in Boc-Arg(Pbf)-OH plays a critical role in preventing the formation of δ-lactam side products, which represent one of the most problematic side reactions encountered during arginine incorporation in peptide synthesis [7] [8]. Studies have shown that the electron-withdrawing sulfonyl moiety significantly reduces the nucleophilicity of the guanidine nitrogen atoms, thereby minimizing intramolecular cyclization reactions that lead to ornithine formation and chain termination [9] [10].
Comparative analysis reveals that Pbf protection offers superior performance compared to alternative arginine protecting groups. While bis-Boc protection demonstrates high susceptibility to δ-lactam formation, and the NO₂ group requires specialized reduction conditions for removal, the Pbf group provides an optimal balance of stability during synthesis and efficient deprotection under standard trifluoroacetic acid conditions [7] [11]. The relative deprotection rates follow the order: Pbf > Pmc > Mtr > Mts > Tos, with Pbf demonstrating the fastest cleavage kinetics while maintaining low tryptophan alkylation potential [4] [12].
The mechanism of Pbf-mediated guanidine protection involves the formation of a stable sulfonamide linkage that distributes electron density away from the guanidine nitrogens through resonance stabilization [10] [13]. This electronic modulation effectively suppresses side reactions while preserving the synthetic accessibility of the protected amino acid. Research indicates that the Pbf group reduces δ-lactam formation by approximately 85% compared to unprotected arginine and by 60% compared to Pmc protection under identical coupling conditions [7].
Boc-Arg(Pbf)-OH demonstrates remarkable compatibility with both traditional Boc/benzyl and modern Fmoc/tert-butyl protection strategies, making it a versatile building block for diverse synthetic approaches [14] [15]. In Fmoc-based solid phase peptide synthesis, the Pbf group exhibits exceptional orthogonality, remaining stable under basic Fmoc deprotection conditions (20% piperidine in dimethylformamide) while undergoing efficient removal during the final trifluoroacetic acid cleavage step [16] [4].
The integration of Boc-Arg(Pbf)-OH into Fmoc/tert-butyl synthetic strategies requires careful consideration of protection group compatibility. The tert-butyl-based side chain protecting groups commonly employed in Fmoc chemistry, including tert-butyl esters for aspartic and glutamic acids and tert-butyl ethers for serine and threonine, show excellent compatibility with Pbf-protected arginine [17] [9]. This compatibility stems from the similar acid-lability profiles of these protecting groups, allowing for simultaneous deprotection under standardized trifluoroacetic acid conditions.
Detailed optimization studies have established that Boc-Arg(Pbf)-OH achieves coupling efficiencies exceeding 99% in Fmoc-based solid phase peptide synthesis when employed with appropriate coupling reagents and reaction conditions [16] [18]. The recommended protocol involves pre-activation with diisopropylcarbodiimide and OxymaPure for 30 minutes at 45°C, followed by addition to the peptidyl-resin for extended coupling times of 2-4 hours to ensure complete incorporation [16]. This methodology has proven particularly effective for the synthesis of challenging arginine-rich sequences where traditional coupling approaches often result in incomplete reactions and sequence deletions.
The practical utility of Boc-Arg(Pbf)-OH in peptide synthesis has been extensively validated through numerous case studies involving biologically active peptides with diverse structural complexity and therapeutic applications. These studies provide concrete evidence of the compound's effectiveness in addressing the unique challenges associated with arginine-rich peptide synthesis.
One landmark study involved the synthesis of goserelin, a synthetic luteinizing hormone-releasing hormone analogue containing multiple arginine residues [19]. The traditional solid phase synthesis of this decapeptide faced significant challenges due to the presence of D-serine with a tert-butyl protecting group and the requirement for azaglycine incorporation at the C-terminus. When Boc-Arg(Pbf)-OH was employed in place of conventional arginine derivatives, the crude peptide purity increased from 46% to 69%, with concomitant reduction in arginine-related impurities and improved overall yield [20].
The synthesis of Beta-Amyloid (1-42) peptide, a key target in Alzheimer's disease research, presented another significant test case for Boc-Arg(Pbf)-OH efficacy [21]. This 42-residue peptide contains five arginine residues positioned throughout the sequence, creating multiple opportunities for side reactions during synthesis. Comparative studies using His(Trt) versus His(Boc) protection in combination with Arg(Pbf) demonstrated superior performance of the latter combination, with reduced D-isomer formation (1.29% versus 2.88%) and improved synthetic efficiency [21]. The enhanced performance was attributed to the superior thermal stability of the Boc protecting group at elevated synthesis temperatures (90°C versus 50°C).
Cell-penetrating peptides represent another important application domain where Boc-Arg(Pbf)-OH has proven invaluable [3] [22]. These peptides typically contain multiple arginine residues essential for membrane translocation activity, making their chemical synthesis particularly challenging. Studies on HIV-1 Tat-derived peptides and polyarginine sequences have demonstrated that Pbf protection enables successful synthesis of highly cationic peptides that would otherwise be inaccessible through standard methodologies. The key advantage lies in the ability to maintain peptide solubility during synthesis while preventing aggregation and incomplete coupling reactions.
A comprehensive evaluation of muscarinic toxin 1 synthesis illustrates the advantages of combined solid phase and solution approaches using Boc-Arg(Pbf)-OH [23]. This 65-residue protein contains multiple arginine residues distributed throughout its sequence, requiring precise control over protection and deprotection chemistry. The successful synthesis employed Boc/benzyl chemistry with base-labile linkers, taking advantage of the compatibility between Pbf groups and morpholine-mediated cleavage conditions. The final product was obtained in excellent yield with high purity, demonstrating the robustness of the Pbf protection strategy for complex peptide targets.
Despite its numerous advantages, the use of Boc-Arg(Pbf)-OH in peptide synthesis is associated with several important limitations that must be carefully considered during synthetic planning. The most significant of these limitations involves the potential for tryptophan sulfonation during the trifluoroacetic acid-mediated deprotection step, particularly in peptides containing both arginine and tryptophan residues [4] [12] [24].
Tryptophan sulfonation occurs through the decomposition of Pbf protecting groups under acidic conditions, generating reactive sulfonyl intermediates that can alkylate the indole ring of tryptophan residues [9] [12]. This side reaction is particularly problematic because it results in the formation of stable covalent modifications that significantly alter the biological activity of the target peptide. Research has demonstrated that the extent of tryptophan alkylation correlates directly with the number of Pbf-protected arginine residues in the sequence, with peptides containing three or more arginine residues showing substantial alkylation levels in the absence of appropriate scavengers [12].
The mechanism of tryptophan sulfonation involves the acid-catalyzed cleavage of the Pbf group to generate the corresponding carbocation and sulfonyl intermediates [13]. These electrophilic species can subsequently react with the electron-rich indole ring of tryptophan, forming stable sulfonamide linkages that resist further chemical modification. Studies using mass spectrometry and nuclear magnetic resonance spectroscopy have confirmed the formation of multiple alkylation products, with the major species corresponding to sulfonation at the C-2 position of the indole ring [24].
To address the tryptophan sulfonation problem, several scavenger systems have been developed and optimized [12] [25]. The most effective approach involves the use of thioanisole/thiocresol mixtures during trifluoroacetic acid cleavage, which preferentially trap the reactive electrophilic intermediates before they can react with tryptophan residues. Alternative scavenger systems including triisopropylsilane and 1,2-ethanedithiol have also shown efficacy, though with varying degrees of success depending on the specific peptide sequence and reaction conditions [9] [25].
An additional limitation of Boc-Arg(Pbf)-OH relates to the scavenger-dependent nature of the deprotection process [25]. Unlike simpler protecting groups that can be removed under standardized conditions, the successful deprotection of Pbf groups requires careful optimization of scavenger composition and concentration. This requirement adds complexity to the synthetic process and can lead to variable results when protocols are transferred between different laboratories or scaled to different synthetic volumes. Furthermore, the use of high concentrations of sulfur-containing scavengers can complicate peptide purification and may require additional processing steps to remove scavenger-derived impurities.
The temperature sensitivity of Pbf deprotection represents another practical limitation [26] [27]. While the group is stable under normal storage and coupling conditions, elevated temperatures during cleavage can accelerate unwanted side reactions and reduce overall synthetic efficiency. This temperature dependence necessitates careful control of reaction conditions and may limit the applicability of microwave-assisted synthesis protocols that rely on elevated temperatures for enhanced reaction rates.